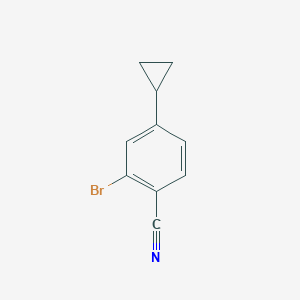

2-Bromo-4-cyclopropylbenzonitrile

Descripción

2-Bromo-4-cyclopropylbenzonitrile (CAS 1237130-18-5) is a brominated aromatic nitrile compound featuring a cyclopropyl substituent at the para position relative to the nitrile group. Its molecular structure combines the electron-withdrawing effects of the nitrile (-CN) and bromine (Br) groups with the steric and electronic influence of the cyclopropane ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing complex molecules, such as kinase inhibitors and heterocyclic derivatives. High-purity grades (≥95%) are often sought for precision in synthetic applications, as highlighted by procurement demands .

Propiedades

IUPAC Name |

2-bromo-4-cyclopropylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNMIDBWDLAFFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclopropylbenzonitrile typically involves the bromination of 4-cyclopropylbenzonitrile. One common method is the reaction of 4-cyclopropylbenzonitrile with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 2-Bromo-4-cyclopropylbenzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-4-cyclopropylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., NaOH, K2CO3).

Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3, Na2CO3).

Reduction: Reducing agents (e.g., LiAlH4, H2/Pd), solvents (e.g., THF, ethanol).

Major Products:

- Substituted benzonitriles

- Biaryl compounds

- Amines

Aplicaciones Científicas De Investigación

2-Bromo-4-cyclopropylbenzonitrile is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly in the synthesis of molecules with anticancer, antiviral, and antibacterial properties.

Material Science: It is employed in the preparation of advanced materials, such as polymers and liquid crystals.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-cyclopropylbenzonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that target specific enzymes or receptors. The bromine and nitrile groups can interact with biological targets through various mechanisms, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Comparación Con Compuestos Similares

Comparison with 2-Bromo-4-methylbenzonitrile

Key Findings :

- The cyclopropyl group introduces significant steric hindrance, reducing reaction rates in cross-coupling reactions compared to the methyl analog .

- The methyl derivative is more thermally stable, whereas the cyclopropyl variant may undergo ring-opening under harsh conditions (e.g., strong acids/bases) .

Comparison with 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide

| Property | 2-Bromo-4-cyclopropylbenzonitrile | 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (Ref: 10-F628791) |

|---|---|---|

| Functional Groups | -CN, -Br | -CONH₂, -F, -CH₃, -Br |

| Solubility | Low in water; soluble in DCM, THF | Moderate in polar aprotic solvents (DMF, DMSO) |

| Bioactivity | Primarily a synthetic intermediate | Potential pharmacological activity due to amide and fluorine groups. |

| Synthetic Utility | Used in Suzuki-Miyaura couplings. | Likely employed in amide bond-forming reactions or as a protease inhibitor precursor. |

Key Findings :

- The amide group in 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to the nitrile analog .

- Fluorine substitution increases metabolic stability, making it more relevant in medicinal chemistry than the nitrile derivative .

Research and Commercial Considerations

- Purity Requirements: Pharmaceutical-grade synthesis mandates >98% purity for nitrile derivatives to avoid side reactions, as noted in procurement inquiries .

Actividad Biológica

2-Bromo-4-cyclopropylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies, mechanisms of action, and applications in drug discovery.

- Chemical Formula : CHBrN

- Molecular Weight : 223.08 g/mol

- CAS Number : Not specified in the sources but can be derived from its structural formula.

The biological activity of 2-Bromo-4-cyclopropylbenzonitrile is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can influence various biochemical pathways, particularly through:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Modulation : The compound could interact with receptors, potentially leading to therapeutic effects in conditions such as inflammation or cancer.

Antiviral Activity

Research has demonstrated that derivatives of halogenated benzonitriles, including compounds similar to 2-Bromo-4-cyclopropylbenzonitrile, exhibit antiviral properties. For example, studies on related compounds have shown effectiveness against HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). The structural modifications in these compounds can enhance their inhibitory activity against viral replication .

| Compound | IC (μM) | Target |

|---|---|---|

| 2-Bromo-4-cyclopropylbenzonitrile | TBD | HIV-1 RT |

| Related Compound A | 1.0 | HIV-1 RT |

Note: Specific IC values for 2-Bromo-4-cyclopropylbenzonitrile were not found but are expected to be in a similar range based on structure-activity relationship studies.

Anticancer Activity

In vitro studies have indicated that certain benzonitrile derivatives can inhibit the growth of cancer cell lines. The presence of the bromine atom and cyclopropyl group may enhance the lipophilicity and reactivity of the compound, allowing it to penetrate cellular membranes more effectively and exert cytotoxic effects on tumor cells.

Case Studies

- HIV Research : A study focused on modifying benzonitriles for enhanced antiviral activity showed that specific substitutions at the 4-position significantly increased inhibitory potency against HIV-1 . This suggests that similar modifications in 2-Bromo-4-cyclopropylbenzonitrile could yield promising results.

- Cancer Cell Line Studies : Research involving halogenated benzonitriles has demonstrated their potential as anticancer agents. Compounds with structural similarities to 2-Bromo-4-cyclopropylbenzonitrile have shown selective toxicity towards various cancer cell lines, indicating a need for further exploration into this compound's efficacy .

Applications in Drug Discovery

2-Bromo-4-cyclopropylbenzonitrile serves as a valuable scaffold in medicinal chemistry. Its derivatives are being synthesized and evaluated for:

- Antiviral agents targeting RNA viruses.

- Anticancer therapies aimed at various malignancies.

- Neuroprotective drugs that could potentially modulate neurotransmitter systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.